1-(1,3-Benzodioxol-5-YL)cyclobutanamine

Catalog No.
S12179191
CAS No.
1152590-55-0
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,3-Benzodioxol-5-YL)cyclobutanamine

CAS Number

1152590-55-0

Product Name

1-(1,3-Benzodioxol-5-YL)cyclobutanamine

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclobutan-1-amine

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c12-11(4-1-5-11)8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7,12H2

InChI Key

AFPDQZPKAICGSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC3=C(C=C2)OCO3)N

1-(1,3-Benzodioxol-5-YL)cyclobutanamine (CAS 1152590-55-0) is a highly constrained, sp3-rich primary amine building block featuring a 1,1-disubstituted cyclobutane ring fused to a piperonyl (benzodioxole) moiety. In medicinal chemistry and advanced materials synthesis, this compound is primarily procured to introduce a rigidified, metabolically stable pharmacophore. The integration of the cyclobutane ring effectively locks the spatial relationship between the electron-rich aromatic system and the basic amine, providing a defined exit vector while significantly increasing the fraction of sp3 carbons (Fsp3). This structural pre-organization makes it a superior precursor for developing central nervous system (CNS) agents and complex small-molecule inhibitors where acyclic analogs suffer from rapid metabolic degradation or poor binding affinity due to high entropic penalties [1].

Research Fit

Synthetic intermediate for HDAC6 inhibitor synthesis (patent-claimed route)
Cyclobutylamine scaffold supports metabolic stability profiling (slower CYP inactivation class)
Defined conformation enables CNS target engagement studies without hallucinogenic confound

Generic substitution with acyclic analogs, such as piperonylamine (1-(1,3-benzodioxol-5-yl)methanamine), fundamentally compromises metabolic stability, as the unhindered alpha-carbon is highly susceptible to rapid oxidative deamination by monoamine oxidases (MAO). Conversely, substituting with larger cycloalkyl derivatives, like 1-(1,3-benzodioxol-5-yl)cyclohexanamine, introduces excessive transannular steric bulk that drastically reduces the efficiency of downstream N-alkylation and cross-coupling reactions. Furthermore, the specific ring-puckering dynamics of the cyclobutane ring provide a unique spatial trajectory for the amine that cannot be replicated by cyclopentyl or cyclohexyl analogs, meaning that generic substitution will invariably alter target binding affinities and disrupt the optimized lipophilic efficiency (LipE) required for effective target engagement [1].

Substitution Risk

Cyclopropylamine scaffold
Faster CYP inactivation and higher bioactivation risk limit direct substitution; metabolic profile may shift significantly.
Linear butanamine analogs (e.g., BDB)
Distinct hallucinogenic-like activity and monoamine reuptake profile not observed with cyclobutylamine core; behavioral pharmacology may not transfer.
Generic cyclobutanamine building blocks
Lack the specific 1,3-benzodioxole substitution pattern required for HDAC6 pharmacophore and patent reproducibility; synthetic outcome may differ.

Alpha-Carbon Shielding for Enhanced Metabolic Stability

The 1,1-disubstituted cyclobutane architecture provides critical steric shielding around the alpha-carbon, effectively blocking the primary site of oxidative metabolism. In comparative human liver microsome (HLM) stability models, alpha,alpha-disubstituted cycloalkylamines demonstrate significantly prolonged half-lives compared to their unhindered counterparts. While acyclic primary amines like piperonylamine undergo rapid degradation, the cyclobutane-constrained analog maintains structural integrity, minimizing the formation of inactive metabolites and making it a vastly superior precursor for in vivo applications [1].

Evidence DimensionHLM Half-life (t1/2) proxy
Target Compound Data>120 minutes (inferred for 1-arylcyclobutylamines)
Comparator Or BaselinePiperonylamine (<15 minutes)
Quantified Difference>8-fold increase in metabolic half-life
ConditionsHuman liver microsomes, in vitro assay models

Procurement of this specific cyclobutane analog is essential for developing orally bioavailable compounds that require resistance to first-pass MAO-mediated metabolism.

CYP inactivation rate
Class-level inference
Slower inactivation vs. N-cyclopropyl benzylamines
Supports scaffold selection for reduced bioactivation concern
Extrapolated from N-cycloalkyl benzylamine class; direct data on specific substituent not published

Optimized Steric Profile for Downstream N-Derivatization

While larger cycloalkyl rings (such as cyclohexyl) introduce significant steric hindrance that impedes downstream functionalization, the relatively flat cyclobutane ring offers an optimal balance. It provides the necessary alpha-substitution for stability without severely compromising the nucleophilicity of the primary amine. This results in significantly higher yields during library synthesis steps, such as Buchwald-Hartwig cross-couplings or reductive aminations, compared to bulkier analogs [1].

Evidence DimensionDownstream N-derivatization yield
Target Compound DataHigh conversion rates (>80% typical for cyclobutanamines)
Comparator Or Baseline1-(1,3-Benzodioxol-5-yl)cyclohexanamine (<60% typical due to steric clash)
Quantified Difference>20% improvement in coupling yields
ConditionsStandard N-alkylation or cross-coupling reaction conditions

Improves overall manufacturing efficiency and reduces step-count in the synthesis of complex active pharmaceutical ingredients (APIs).

CNS behavioral profile
Cross-study comparable
Lacks LSD-like discriminative stimulus generalization vs. BDB entactogen profile
Supports CNS probe design without hallucinogenic-like liability
Rodent drug discrimination model; BDB IC50 data from separate transporter assays

Pre-organized Exit Vectors for Reduced Entropic Penalty

The incorporation of the cyclobutane ring restricts the rotation of the amine relative to the benzodioxole core, locking the molecule into a limited set of bioactive conformations. This pre-organization reduces the entropic penalty (ΔS) typically associated with the binding of flexible acyclic molecules to rigid protein pockets. Compared to flexible analogs like 3,4-methylenedioxyamphetamine (MDA) derivatives, the rigidified cyclobutane scaffold provides a highly predictable trajectory for the amine lone pair, enhancing target affinity [1].

Evidence DimensionEntropic penalty of binding (ΔS)
Target Compound DataMinimized conformational flexibility (restricted dihedral angles)
Comparator Or BaselineAcyclic analogs (e.g., piperonylamine derivatives)
Quantified DifferenceEstimated 2-3 kcal/mol reduction in entropic penalty upon binding
ConditionsThermodynamic binding models for constrained vs. flexible ligands

Select this compound to maximize binding affinity in rigid receptor pockets by minimizing the thermodynamic cost of conformational restriction.

Physicochemical properties
Class-level inference
LogP 1.5, TPSA 44.5 Ų
Reported lipophilicity within typical CNS range; supports brain penetration screening
Predicted values (XLogP3); experimental logP and brain exposure data to verify
Synthetic utility
Data to verify
Patent intermediate for HDAC6 inhibitors (WO-2017065473-A1)
Enables specific target synthesis; generic analogs not suitable
Vendor CoA and patent citation only; independent replication and analytical confirmation advised

Synthesis of CNS-Active Therapeutics

Due to its high metabolic stability and optimal lipophilicity, this compound is the preferred building block for developing neuroactive agents, such as monoamine reuptake inhibitors, where avoiding rapid MAO degradation is critical for maintaining in vivo efficacy [1].

High-Throughput Library Generation

Its superior processability and favorable steric profile compared to bulkier cycloalkylamines make it an excellent starting material for high-throughput N-derivatization and cross-coupling in drug discovery campaigns [2].

Development of Conformationally Constrained Inhibitors

The rigid exit vector provided by the cyclobutane ring makes it an ideal precursor for synthesizing targeted small-molecule inhibitors that require precise spatial alignment within rigid binding pockets, minimizing entropic penalties [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Application CNS receptor target engagement probe design
Selection Property Cyclobutylamine scaffold with reported absence of LSD-like stimulus generalization
Validation Focus Receptor binding selectivity and behavioral pharmacology endpoints
Application HDAC6 inhibitor synthesis (patent route)
Selection Property Specific 1,3-benzodioxole-cyclobutylamine intermediate with defined regioisomer identity
Validation Focus HPLC purity, NMR identity confirmation, and synthetic reproducibility
Application Cycloalkylamine CYP inactivation mechanistic studies
Selection Property Cyclobutylamine scaffold as slower CYP inactivator (class-level evidence)
Validation Focus Microsomal stability, heme adduct formation, and nitrone metabolite profiling
Application Conformational SAR probe design for CNS targets
Selection Property Rigid cyclobutane core with distinct amine vector geometry compared to flexible-chain analogs
Validation Focus Molecular docking, target binding affinity, and ligand efficiency metrics

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

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